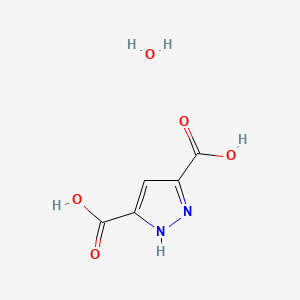

1H-pyrazole-3,5-dicarboxylic Acid Hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazole-3,5-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLINCONFUZIMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369090 | |

| Record name | 1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303180-11-2 | |

| Record name | 1H-pyrazole-3,5-dicarboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a versatile heterocyclic compound with significant potential in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical applications, grounded in established scientific principles.

Core Molecular and Physicochemical Properties

1H-pyrazole-3,5-dicarboxylic acid, in its hydrated form, is a stable, white crystalline solid.[1] The presence of two carboxylic acid groups and the pyrazole ring endows it with a unique combination of properties, making it a valuable building block in various synthetic endeavors.

Structural and Identification Parameters

The fundamental identity of this compound is established by its molecular formula, weight, and CAS registry number.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₅ | [2][3] |

| Molecular Weight | 174.11 g/mol | [2][3] |

| CAS Number | 303180-11-2 | [2][3] |

| IUPAC Name | 1H-pyrazole-3,5-dicarboxylic acid;hydrate | [2] |

The molecule consists of a five-membered pyrazole ring substituted with carboxylic acid groups at the 3 and 5 positions. The hydrate form indicates the presence of one or more water molecules within the crystal lattice, which can influence its crystal packing and thermal stability.

Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Melting Point | 292-295 °C (decomposes) | [4][5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Solubility | Soluble in water and some organic solvents | [4] |

The high melting point, accompanied by decomposition, is indicative of a stable crystal lattice with significant intermolecular hydrogen bonding contributed by the carboxylic acid groups, the pyrazole N-H, and the water of hydration.

Synthesis and Purification: A Validated Protocol

The synthesis of 1H-pyrazole-3,5-dicarboxylic acid typically involves the oxidation of a disubstituted pyrazole, such as 3,5-dimethylpyrazole. The following protocol is a robust and validated method.

Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole

This procedure details the synthesis of 1H-pyrazole-3,5-dicarboxylic acid from 3,5-dimethylpyrazole using potassium permanganate as the oxidizing agent.[3]

Step 1: Dissolution of Starting Material

-

Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water.

-

Heat the mixture to 70°C to ensure complete dissolution.

Step 2: Oxidation

-

To the heated solution, slowly add 517 g (3.271 mol) of potassium permanganate.

-

Causality: The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 90°C. This prevents side reactions and ensures the selective oxidation of the methyl groups to carboxylic acids.

Step 3: Quenching and Filtration

-

After the addition is complete, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate that forms as a byproduct of the oxidation.

-

Wash the MnO₂ cake with water to recover any adsorbed product.

Step 4: Acidification and Precipitation

-

Combine the filtrate and washings.

-

Acidify the solution with aqueous hydrochloric acid to a pH of 2.

-

Causality: Lowering the pH protonates the carboxylate groups, rendering the dicarboxylic acid insoluble in the aqueous medium and causing it to precipitate.

Step 5: Isolation and Drying

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Filter the white precipitate and wash it with cold water to remove any remaining inorganic salts.

-

Dry the product to obtain 1H-pyrazole-3,5-dicarboxylic acid. The yield is approximately 33%.[3]

To obtain the hydrate form, the anhydrous product can be recrystallized from hot water.

Caption: Workflow for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid.

Spectroscopic and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups.[5][6]

-

O-H Stretch: A broad absorption band is typically observed in the region of 3400-3550 cm⁻¹, corresponding to the O-H stretching vibrations of the carboxylic acid groups and the water of hydration.[6]

-

C=O Stretch: A strong absorption peak around 1674 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups.[6]

-

Pyrazole Ring Vibrations: Multiple peaks in the fingerprint region (1200-1600 cm⁻¹) are attributed to the stretching and bending vibrations of the pyrazole ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The ¹H NMR spectrum of the anhydrous form in a suitable solvent (e.g., DMSO-d₆) is expected to show a singlet for the proton at the 4-position of the pyrazole ring (around δ 7.07 ppm).[3] The acidic protons of the carboxylic acid groups and the N-H of the pyrazole ring will appear as broad singlets at a lower field, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbons, and the carbons of the pyrazole ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1H-pyrazole-3,5-dicarboxylic acid is dominated by the properties of the pyrazole ring and the two carboxylic acid groups.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. As such, it is prone to electrophilic substitution reactions, which preferentially occur at the C4 position.[7][8][9]

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[9]

-

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of the 4-sulfonic acid derivative.[9]

-

Halogenation: Electrophilic halogenating agents will introduce a halogen atom at the C4 position.

Caption: Key electrophilic substitution reactions of the pyrazole ring.

The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated or acylated.[8]

Reactivity of the Carboxylic Acid Groups

The two carboxylic acid groups can undergo typical reactions of this functional group:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diester.

-

Amide Formation: Conversion to the diacyl chloride followed by reaction with amines produces diamides.[10][11]

-

Coordination Chemistry: The deprotonated carboxylate groups are excellent ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[4] This is one of the most significant applications of this molecule.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule in several areas of chemical research.

Coordination Chemistry and Materials Science

As a dicarboxylic acid, it serves as a versatile organic linker in the synthesis of coordination polymers and MOFs.[4] The ability of both the carboxylate groups and the pyrazole nitrogen atoms to coordinate with metal ions allows for the construction of diverse and complex multidimensional structures. These materials have potential applications in gas storage, catalysis, and as luminescent materials.[12]

A Scaffold for Drug Development

While 1H-pyrazole-3,5-dicarboxylic acid itself is not a known therapeutic agent, the pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[13] Numerous drugs containing the pyrazole core exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][12][14][15]

The dicarboxylic acid functionality of this molecule provides two convenient handles for synthetic modification, allowing for the construction of diverse libraries of compounds for biological screening. By converting the carboxylic acids to esters, amides, or other functional groups, medicinal chemists can explore the structure-activity relationships of novel pyrazole derivatives.[2][14] For example, the synthesis of novel amide derivatives of pyrazole carboxylic acids has led to the discovery of compounds with potent anti-proliferative activities against various cancer cell lines.[14]

Conclusion

This compound is a readily accessible and highly versatile building block for both materials science and medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the proven biological relevance of the pyrazole core make it a compound of significant interest for researchers and drug development professionals. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its successful application in the development of novel materials and potential therapeutic agents.

References

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).

- 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem. (n.d.).

- Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. (n.d.).

- 3,5-Pyrazoledicarboxylic Acid Monohydrate: Comprehensive Overview and Applications. (2025, March 3).

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate. (n.d.).

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).

- 3,5-Pyrazoledicarboxylic Acid Monohydrate: Comprehensive Overview and Applications. (2025, March 3).

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. (n.d.).

- Pyrazole. (n.d.).

- Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. (n.d.).

- Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.).

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).

- Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate. (n.d.).

Sources

- 1. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98% 100 g | Request for Quote [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 13. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: A Versatile Building Block for Materials Science and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

This compound (CAS No. 303180-11-2) is a heterocyclic compound that has garnered significant interest as a fundamental building block in both materials science and medicinal chemistry. Its rigid pyrazole core, combined with the versatile coordination capabilities of its two carboxylic acid groups, makes it an exemplary linker for the construction of highly ordered supramolecular structures. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, with a focus on its role in the development of metal-organic frameworks (MOFs) and as a crucial intermediate in pharmaceutical synthesis.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and two carboxylic acid functional groups, dictates its chemical behavior and utility. The presence of a water molecule in its hydrated form is crucial for its crystalline structure and stability.

| Property | Value | Source(s) |

| CAS Number | 303180-11-2 | [1] |

| Molecular Formula | C₅H₄N₂O₄·H₂O | [1] |

| Molecular Weight | 174.11 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 292-295 °C (decomposes) | [1] |

| Solubility | Soluble in water and some organic solvents |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the anhydrous form, 1H-pyrazole-3,5-dicarboxylic acid, in DMSO-d₆ shows a characteristic singlet for the proton at the 4-position of the pyrazole ring at approximately δ 7.07 ppm.[1] The acidic protons of the carboxylic acid and N-H groups are typically broad and may exchange with residual water in the solvent.

Infrared (IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present. Key vibrational bands include:

-

Broad O-H stretching vibrations from the carboxylic acid and water of hydration, typically in the range of 2500-3300 cm⁻¹.

-

N-H stretching vibrations of the pyrazole ring around 3100-3200 cm⁻¹.

-

Strong C=O stretching of the carboxylic acid groups around 1700 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[3][4]

Mass Spectrometry: The mass spectrum of the anhydrous form would show a molecular ion peak corresponding to its molecular weight of 156.10 g/mol .[5]

X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. The crystal structure reveals extensive hydrogen bonding networks, where the pyrazole molecules form one-dimensional chains through O-H···O and N-H···O interactions. These chains are further linked into a three-dimensional structure by the water molecules.[6]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process involving the oxidation of a readily available precursor followed by controlled hydration.

Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid (Anhydrous)

This protocol is based on the oxidation of 3,5-dimethyl-1H-pyrazole.

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl, aqueous solution)

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70 °C.[1]

-

Slowly add potassium permanganate to the hot solution in portions, ensuring the temperature does not exceed 90 °C. The reaction is highly exothermic.[1]

-

After the addition is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.

-

Combine the filtrate and washings, then acidify with aqueous hydrochloric acid to a pH of 2.

-

Allow the solution to stand, preferably overnight, to facilitate the precipitation of the product.[1]

-

Collect the white precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash with cold water.

-

Dry the product under vacuum.

Caption: Synthesis of anhydrous 1H-pyrazole-3,5-dicarboxylic acid.

Part 2: Formation of this compound

The monohydrate can be obtained through recrystallization of the anhydrous form from an aqueous acidic solution.

Procedure:

-

Suspend the crude anhydrous 1H-pyrazole-3,5-dicarboxylic acid in a minimal amount of hot water containing a catalytic amount of hydrochloric acid.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

-

Collect the crystals of 1H-pyrazole-3,5-dicarboxylic acid monohydrate by filtration.

-

Wash the crystals with a small amount of cold water and dry them in air or under a gentle stream of nitrogen.

Applications in the Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature and rigid structure of 1H-pyrazole-3,5-dicarboxylic acid make it an excellent organic linker for the construction of MOFs. The pyrazole ring and the two carboxylate groups can coordinate with a variety of metal ions to form stable, porous frameworks with tunable properties.

Caption: General workflow for the synthesis of MOFs using the topic compound.

Case Study: Lanthanide-based MOFs for Luminescence and Catalysis

Lanthanide ions, when coordinated with 1H-pyrazole-3,5-dicarboxylic acid, can form MOFs with interesting luminescent and catalytic properties. The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The porous structure and exposed metal sites can also serve as active centers for catalysis. For instance, a neodymium (Nd)-based MOF has been constructed using this linker.[7]

Applications in Gas Storage and Separation

The tunable pore size and chemical environment within MOFs derived from 1H-pyrazole-3,5-dicarboxylic acid allow for selective gas adsorption. By modifying the synthesis conditions or the metal ion, the affinity of the MOF for specific gases like carbon dioxide, methane, or hydrogen can be tailored, making them promising materials for applications in carbon capture and gas purification.[8]

Role in Drug Discovery and Development

While direct incorporation of this compound into final drug molecules is not widely documented, its structural motif is of great importance in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[9][10]

1H-Pyrazole-3,5-dicarboxylic acid serves as a versatile starting material for the synthesis of more complex pyrazole derivatives. The carboxylic acid groups can be readily converted into other functional groups such as esters, amides, and nitriles, allowing for the exploration of a large chemical space in the drug discovery process.[11] Patents in the pharmaceutical industry describe the synthesis of pyrazole-3-carboxamide derivatives, which have shown potential as therapeutic agents.[12] The synthesis of these derivatives often involves the activation of the carboxylic acid group of a pyrazole carboxylic acid precursor, highlighting the importance of compounds like 1H-pyrazole-3,5-dicarboxylic acid as key intermediates.

Caption: Role of the topic compound in the drug discovery workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for chemists in both academia and industry. Its primary applications as a linker in the rapidly growing field of metal-organic frameworks and as a foundational building block in the synthesis of novel pharmaceutical agents underscore its importance. As research in these areas continues to expand, the demand for and utility of this compound are poised to grow.

References

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- Gas separation properties of metal organic framework (MOF-5) membranes - Industrial & Engineering Chemistry Research.

- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing).

- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents.

- Microporous metal-organic frameworks for gas separation - PubMed.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Synthesis of Hofmann-based metal-organic frameworks incorporating a bis-pyrazole linker for various gas separations | Request PDF - ResearchGate.

- Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - The Royal Society of Chemistry.

- Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem.

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.

- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents.

- Tailor-Made Pyrazolide-Based Metal-Organic Frameworks for Selective Catalysis - PubMed.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- (12) United States Patent - Googleapis.com.

- Patents Assigned to Boehringer Ingelheim Pharmaceuticals, Inc. - Justia.

- 5 Combination of 1H and 13C NMR Spectroscopy - Thieme.

- Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate.

- Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes - MDPI.

- Pyrazole-3,5-dicarboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society.

- Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing).

- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchGate.

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI.

- 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology.

- (PDF) 3,5-Pyrazoledicarboxylic acid monohydrate - ResearchGate.

Sources

- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Microporous metal-organic frameworks for gas separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,5-dicarboxylic acid and its hydrate (PZDAH) are fundamental building blocks in supramolecular chemistry and materials science. Their utility, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and as precursors for complex pharmaceuticals, is critically dependent on their solubility characteristics in various organic media.[1] This guide provides a comprehensive overview of the solubility of 1H-pyrazole-3,5-dicarboxylic acid hydrate, grounded in the principles of physical chemistry. It details a robust experimental protocol for solubility determination, analyzes the physicochemical factors governing its dissolution, and presents a qualitative solubility profile based on established chemical principles, addressing the current gap in quantitative public data.

Introduction: The Significance of a Versatile Linker

This compound (PZDAH) is a heterocyclic compound featuring a five-membered pyrazole ring functionalized with two carboxylic acid groups and incorporating one molecule of water within its crystal structure.[2] Its molecular formula is C₅H₆N₂O₅ with a molecular weight of 174.11 g/mol .[2][3]

The molecule's structure is of significant interest for several reasons:

-

Chelating Agent: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups create a powerful chelating site, allowing for the formation of stable coordination complexes with a wide range of metal ions.

-

Hydrogen Bonding: The presence of two carboxylic acid groups (hydrogen bond donors and acceptors) and two heterocyclic nitrogen atoms (hydrogen bond acceptors) facilitates extensive hydrogen-bonding networks. This is crucial for the formation of predictable supramolecular structures.

-

Rigid Backbone: The pyrazole ring provides a rigid, planar backbone, which is a desirable characteristic for constructing porous, crystalline materials like MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing.[1][4]

Given these features, PZDAH is a cornerstone in the fields of crystal engineering and drug design.[5] However, the successful synthesis of novel MOFs or the formulation of PZDAH-derived active pharmaceutical ingredients (APIs) is fundamentally a challenge of solubility. Controlling crystallization, achieving desired reaction kinetics, and developing purification strategies all hinge on a thorough understanding of how this compound behaves in different organic solvents.

The Physicochemical Basis of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of dissolution, which involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For PZDAH, the key factors are its crystal lattice energy and its capacity for intermolecular interactions.

-

Crystal Lattice Energy: The PZDAH crystal is held together by a strong network of hydrogen bonds involving the carboxylic acid groups, the pyrazole nitrogen atoms, and the integrated water molecule. The dissolution process must provide sufficient energy to overcome this high lattice energy.

-

Intermolecular Forces: The solubility of PZDAH is dictated by the principle of "like dissolves like." Its high polarity and extensive hydrogen bonding capabilities mean it will dissolve best in solvents that can engage in similar interactions.

-

Hydrogen Bond Donors & Acceptors: The molecule has three hydrogen bond donors (two from -COOH, one from N-H) and five potential hydrogen bond acceptors (four from the oxygens of -COOH, one from the second pyrazole nitrogen).[6]

-

Polarity: The presence of multiple electronegative oxygen and nitrogen atoms results in a high topological polar surface area (TPSA) of 134.78 Ų, indicating significant polarity.[3]

-

Therefore, solvents are generally categorized by their ability to meet these needs:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent solvents for PZDAH. They are polar and can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid groups and the pyrazole ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar and can accept hydrogen bonds but cannot donate them. They can effectively solvate the N-H and O-H protons of PZDAH, leading to moderate to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and hydrogen bonding capability. The energy cost to break their weak van der Waals forces is low, but the energy gained from solvating the highly polar PZDAH molecule is insufficient to overcome its crystal lattice energy. Consequently, solubility is expected to be extremely low.

Experimental Determination of Solubility: A Standard Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Isothermal Shake-Flask Method .[7][8][9] This technique ensures that the solution has reached a true state of saturation at a specific temperature, providing highly accurate and reproducible data.[8][10]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. Causality: Using an excess of solid is crucial to ensure that the final solution is genuinely saturated, which is confirmed by the visible presence of undissolved solute at the end of the experiment.[8][9]

-

Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Causality: Constant temperature control is critical as solubility is highly temperature-dependent.[8][10] The extended agitation time allows the dynamic process of dissolution and recrystallization to reach a steady state.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE). Causality: Filtration is a mandatory step to separate the saturated liquid phase from the solid phase without altering the equilibrium.[10] This prevents undissolved microparticles from artificially inflating the measured concentration.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of PZDAH using a validated High-Performance Liquid Chromatography (HPLC) method. Causality: HPLC is the preferred analytical tool because of its high specificity and ability to separate the analyte from any potential impurities or degradation products, ensuring trustworthy quantification.[9]

-

Validation: To confirm that equilibrium was achieved, analyze samples taken at different time points (e.g., 24h, 48h, and 72h). The solubility value is considered validated when consecutive measurements yield the same result.[9]

Experimental Workflow Diagram

Caption: Isothermal shake-flask workflow for solubility measurement.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Primary Solute-Solvent Interactions |

| Polar Protic | Water, Methanol | High | Strong hydrogen bonding (donor & acceptor), strong dipole-dipole. |

| Ethanol | Moderate to High | Strong hydrogen bonding, dipole-dipole. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong hydrogen bond accepting, strong dipole-dipole. |

| Dimethylformamide (DMF) | Moderate | Strong hydrogen bond accepting, dipole-dipole. | |

| Acetone | Low to Moderate | Hydrogen bond accepting, dipole-dipole. | |

| Slightly Polar | Tetrahydrofuran (THF) | Very Low | Weak hydrogen bond accepting, dipole-dipole. |

| Dichloromethane | Very Low | Weak dipole-dipole interactions. | |

| Nonpolar | Toluene, Hexane | Insoluble | Only weak van der Waals forces. |

Analysis of Solubility Trends:

-

High Solubility in Polar Protic Solvents: The high solubility in solvents like methanol is expected. Methanol can form strong hydrogen bonds with both the carboxylic acid groups and the pyrazole ring nitrogens, effectively solvating the molecule and overcoming the crystal lattice energy.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like DMSO are powerful hydrogen bond acceptors and highly polar, allowing them to effectively solvate the acidic protons of PZDAH. This makes them good solvents for dissolution, often used in synthesis.

-

Low Solubility in Ethers and Halogenated Solvents: Solvents like THF or dichloromethane lack the strong hydrogen-bonding capabilities required to disrupt the PZDAH crystal lattice, resulting in very low solubility.

-

Insolubility in Nonpolar Solvents: In hexane or toluene, the energy gained from the weak solute-solvent (van der Waals) interactions is insufficient to overcome the strong hydrogen bonds holding the PZDAH molecules together in the crystal.

Conclusion for the Modern Researcher

A comprehensive understanding of the solubility of this compound is not merely academic; it is a practical necessity for innovation. For the materials scientist, this knowledge is paramount for selecting appropriate solvent systems for MOF synthesis, controlling crystal growth, and avoiding unwanted polymorphism. For the pharmaceutical professional, it informs formulation strategies, purification processes, and the development of drug delivery systems.[5]

This guide establishes the theoretical foundation for the solubility of PZDAH and provides a robust, validated protocol for its experimental determination. By applying these principles, researchers can rationally design experiments, optimize reaction conditions, and accelerate the development of novel materials and therapeutics based on this versatile pyrazole scaffold.

References

- Vertex AI Search. (n.d.). Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in Material Science and Beyond. Retrieved January 8, 2026.

- PubChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature).

- ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.

- Dalton Transactions. (n.d.). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Royal Society of Chemistry.

- ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.

- YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Gattefossé.

- Oakwood Chemical. (n.d.). This compound.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

- PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information.

- PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. National Library of Medicine.

- Fisher Scientific. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%.

- NIST WebBook. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. National Institute of Standards and Technology.

- ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Introduction: The Significance of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate in Research and Development

1H-Pyrazole-3,5-dicarboxylic acid and its hydrated form are pivotal building blocks in the realms of medicinal chemistry and materials science. As a versatile ligand, it is extensively used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. In the pharmaceutical landscape, the pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The dicarboxylic acid functional groups provide crucial points for molecular interactions, making this compound a subject of intense study for the development of novel drugs and functional materials.

This technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are grounded in established principles and supported by authoritative references to ensure scientific integrity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen environment in a molecule. For this compound, ¹H NMR provides definitive information about the protons on the pyrazole ring and the acidic protons of the carboxylic acid and water molecules.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and prevent the rapid exchange of the acidic protons, which might not be observable in solvents like D₂O.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, to ensure good signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Caption: Workflow for ¹H NMR Spectroscopy of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1H-pyrazole-3,5-dicarboxylic acid in DMSO-d₆ is characterized by a distinct singlet and a broad signal corresponding to the exchangeable protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.16 | Singlet | 1H | C4-H |

| Broad Signal | Singlet | 3H | -COOH and N-H |

Interpretation:

-

C4-H Proton: A singlet observed at approximately 7.16 ppm is assigned to the proton at the C4 position of the pyrazole ring[2]. The singlet multiplicity is due to the absence of adjacent protons.

-

Exchangeable Protons: The acidic protons of the two carboxylic acid groups (-COOH) and the proton on the nitrogen atom (N-H) of the pyrazole ring are expected to appear as a broad signal due to chemical exchange with each other and with any residual water in the solvent. The water of hydration in the solid sample also contributes to this exchangeable proton signal. The integration of this broad signal would correspond to three protons (2 x -COOH and 1 x N-H), in addition to the protons from the water of hydration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. For this compound, ¹³C NMR helps to identify the carbon atoms of the pyrazole ring and the carboxylic acid groups.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg) in DMSO-d₆ is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe is used.

-

Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Caption: Workflow for ¹³C NMR Spectroscopy of this compound.

¹³C NMR Spectral Data and Interpretation

While a publicly available, fully assigned ¹³C NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the known values for similar pyrazole and carboxylic acid-containing compounds.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160-170 | -COOH |

| ~140-150 | C3 and C5 |

| ~110-120 | C4 |

Interpretation:

-

Carboxylic Acid Carbons (-COOH): The carbon atoms of the carboxylic acid groups are expected to resonate in the downfield region, typically between 160 and 170 ppm.

-

Pyrazole Ring Carbons (C3 and C5): The C3 and C5 carbons, being attached to nitrogen atoms and the carboxylic acid groups, are also expected to be in a relatively downfield region, likely between 140 and 150 ppm. Due to the tautomerism of the N-H proton, these two carbons may be chemically equivalent on the NMR timescale, resulting in a single signal.

-

Pyrazole Ring Carbon (C4): The C4 carbon, bonded to a hydrogen atom, is anticipated to appear at a more upfield position compared to C3 and C5, likely in the range of 110-120 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid groups, the pyrazole ring, and the water of hydration.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

Caption: Workflow for FTIR Spectroscopy of this compound.

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretching (carboxylic acid dimer and water) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1560 | Medium | C=N stretching (pyrazole ring) |

| ~1445 | Medium | C=C stretching (pyrazole ring) |

| ~1300 | Medium | C-O stretching and O-H bending (carboxylic acid) |

| ~1200-1000 | Medium | In-plane C-H bending and ring vibrations |

Interpretation:

-

O-H Stretching: A very broad absorption band in the region of 3400-2500 cm⁻¹ is a hallmark of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimers and the water of hydration.

-

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups[3].

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. For instance, peaks around 1557 cm⁻¹ and 1445 cm⁻¹ can be attributed to these ring vibrations[3].

-

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected to be found in the 1300 cm⁻¹ region.

-

Fingerprint Region: The region below 1200 cm⁻¹ contains a complex pattern of absorptions arising from various bending and skeletal vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique is crucial for analyzing 1H-pyrazole-3,5-dicarboxylic acid. Electrospray ionization (ESI) is often suitable for polar, non-volatile compounds.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water.

-

Instrumentation: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

Caption: Workflow for Mass Spectrometry of 1H-pyrazole-3,5-dicarboxylic acid.

Mass Spectral Data and Interpretation

The mass spectrum of 1H-pyrazole-3,5-dicarboxylic acid (anhydrous form) provides clear evidence for its molecular weight and characteristic fragmentation.

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 112 | [M - CO₂]⁺ |

| 67 | [C₃H₃N₂]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 156 corresponds to the molecular weight of the anhydrous 1H-pyrazole-3,5-dicarboxylic acid (C₅H₄N₂O₄)[2]. When analyzing the hydrate, this peak may still be observed due to the loss of water in the ion source.

-

Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da. The peak at m/z 112 is consistent with the loss of one CO₂ molecule from the molecular ion. Further fragmentation can lead to the cleavage of the pyrazole ring, with a significant fragment observed at m/z 67.

Conclusion

References

- PubChem. Pyrazole-3,5-dicarboxylic acid.

- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link][6]

- JOCPR.

- ResearchGate.

- National Journal of Pharmaceutical Sciences.

- ResearchGate.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal properties of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a compound of significant interest in the synthesis of pharmaceuticals and metal-organic frameworks. Understanding its thermal stability and decomposition pathway is critical for its effective use and for ensuring the safety and predictability of related manufacturing processes.

Introduction: The Significance of this compound

1H-pyrazole-3,5-dicarboxylic acid and its hydrated form are versatile building blocks in medicinal chemistry and materials science. The pyrazole ring is a common scaffold in many biologically active compounds, and the dicarboxylic acid functionalities allow for the construction of complex molecular architectures, including metal-organic frameworks (MOFs) with applications in gas storage and catalysis. The presence of a water molecule in the crystal lattice of the hydrate form significantly influences its physical and chemical properties, including its thermal stability. A thorough understanding of how this compound behaves upon heating is therefore essential for its handling, processing, and application.

Thermal Behavior: A Two-Stage Decomposition Process

The thermal decomposition of 1H-pyrazole-3,5-dicarboxylic acid monohydrate proceeds in two distinct stages when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in an air atmosphere. The initial stage involves dehydration, followed by the decomposition of the anhydrous pyrazole dicarboxylic acid at higher temperatures.

Dehydration: The Initial Thermal Event

The first notable thermal event is the loss of the water molecule of hydration. This process is characterized by an endothermic peak in the DSC curve, indicating that energy is absorbed to break the bonds holding the water molecule within the crystal structure.

Key Observations:

-

Temperature Range: The dehydration process typically occurs in the range of 93–140 °C.[1]

-

Mass Loss: This stage is associated with a mass loss of approximately 10.07%, which corresponds to the theoretical mass percentage of one water molecule in the hydrate (10.34%).[1]

-

Enthalpy of Dehydration: The energy required for this process, the enthalpy of dehydration, has been determined to be 49.14 kJ/mol.[1]

Decomposition of the Anhydrous Acid

Following dehydration, the resulting anhydrous 1H-pyrazole-3,5-dicarboxylic acid remains stable up to a significantly higher temperature. The second stage of decomposition involves the breakdown of the organic molecule itself.

Key Observations:

-

Onset of Decomposition: The decomposition of the anhydrous acid begins at approximately 257-258 °C.[2]

-

Decomposition Products: Evolved gas analysis using Fourier-transform infrared spectroscopy (FTIR) during thermal decomposition in a nitrogen atmosphere has identified the primary gaseous products. The FTIR spectra reveal the evolution of water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO). The presence of isocyanic acid (HNCO) and ammonia or hydrazine derivatives is also suggested by characteristic vibrational bands at higher temperatures.[3][4]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) |

| Dehydration | 93 - 140 | 10.07 | 49.14 kJ/mol (endothermic) |

| Decomposition | > 257 | Not specified in detail | Exothermic |

Proposed Decomposition Pathway

The decomposition of 1H-pyrazole-3,5-dicarboxylic acid is a complex process involving decarboxylation and fragmentation of the pyrazole ring. Based on the evolved gas analysis and the known thermal behavior of similar heterocyclic carboxylic acids, a plausible decomposition pathway can be proposed.

Caption: Proposed two-stage thermal decomposition pathway of this compound.

Experimental Protocol: Simultaneous TGA-DSC Analysis

The following protocol outlines a standard procedure for the simultaneous thermogravimetric and differential scanning calorimetric analysis of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

Instrumentation

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

-

Microbalance with a sensitivity of at least 0.1 μg.

-

Alumina or platinum crucibles.

-

A gas delivery system for providing a controlled atmosphere (e.g., dry nitrogen or air).

Procedure

-

Instrument Calibration:

-

Calibrate the temperature and heat flow of the DSC furnace using certified reference materials (e.g., indium).

-

Calibrate the microbalance using certified weights.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1H-pyrazole-3,5-dicarboxylic acid monohydrate into a clean, tared crucible.

-

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the purge gas (e.g., dry nitrogen or synthetic air) to a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

-

Determine the temperature ranges and mass losses for each decomposition step from the TGA curve.

-

Identify the peak temperatures and enthalpies of thermal events from the DSC curve.

-

Caption: Workflow for the TGA-DSC analysis of this compound.

Conclusion

The thermal behavior of 1H-pyrazole-3,5-dicarboxylic acid monohydrate is characterized by a two-stage decomposition process. The initial dehydration step is well-defined and occurs at a relatively low temperature. The subsequent decomposition of the anhydrous molecule at a higher temperature involves decarboxylation and ring fragmentation, leading to the evolution of various gaseous products. A comprehensive understanding of these thermal events, as detailed in this guide, is paramount for the safe and effective application of this compound in research and industrial settings.

References

- Vlasyuk, D., & Łyszczek, R. (2021). Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks Based on the 1H-Pyrazole-3,5-Dicarboxylate Linker.

- ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere.

- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

Sources

discovery and history of pyrazole-3,5-dicarboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrazole-3,5-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3,5-dicarboxylic acid, a seemingly simple heterocyclic compound, stands as a cornerstone in modern chemistry, particularly in the fields of materials science and medicinal chemistry. Its rigid, V-shaped structure and versatile coordination capabilities have established it as a premier building block for the synthesis of Metal-Organic Frameworks (MOFs) and other complex coordination polymers. This guide provides a comprehensive exploration of the historical milestones and scientific breakthroughs that led to the discovery and understanding of this pivotal molecule, from the initial synthesis of the parent pyrazole ring in the 19th century to its current status as an indispensable tool for chemists worldwide.

Part 1: The Genesis of the Pyrazole Ring: 19th-Century Pioneers

The story of pyrazole-3,5-dicarboxylic acid begins not with the acid itself, but with the fundamental discovery of its core heterocyclic structure: the pyrazole ring. This five-membered ring, containing two adjacent nitrogen atoms, was first conceptualized and synthesized through the pioneering work of German chemists Ludwig Knorr, Eduard Buchner, and Hans von Pechmann.

Ludwig Knorr and the First Pyrazole Synthesis (1883)

The journey into pyrazole chemistry was initiated by Ludwig Knorr in 1883.[1][2] While working with ethyl acetoacetate and phenylhydrazine, he synthesized the first derivative of this class, 1-phenyl-3-methyl-5-pyrazolone.[2] This reaction, a cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, became known as the Knorr Pyrazole Synthesis .[3] It remains a fundamental and widely used method for creating substituted pyrazoles.[3][4] Knorr is also credited with coining the term "pyrazole" to describe this new class of compounds, signifying its relationship to pyrrole with an additional nitrogen atom.[1][2]

Experimental Workflow: The Knorr Pyrazole Synthesis

The causality behind the Knorr synthesis lies in the nucleophilic nature of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring.

Caption: Oxidation of 3,5-dimethylpyrazole to the target acid.

Part 3: A Modern Building Block: Evolution into a Key Ligand

For much of its history, pyrazole-3,5-dicarboxylic acid was a compound of academic interest. Its transition into a cornerstone of modern chemistry was driven by the rise of coordination chemistry and, specifically, the field of Metal-Organic Frameworks (MOFs).

A Ligand for Supramolecular Chemistry

Researchers recognized that the structure of pyrazole-3,5-dicarboxylic acid is uniquely suited for building larger, ordered structures. [5]Its key features include:

-

Rigidity: The aromatic pyrazole ring provides a stiff, predictable geometry.

-

V-Shaped Orientation: The carboxylic acid groups at the 3 and 5 positions create a "V" shape, acting as divergent linkers.

-

Multiple Coordination Sites: It offers both nitrogen atoms from the pyrazole ring and oxygen atoms from the two carboxylate groups as potential coordination sites for metal ions. [6] This combination of properties allows it to act as a multidentate ligand, bridging multiple metal centers to form stable, extended networks in one, two, or three dimensions. [7][8]

Diagram: Coordination Modes

Caption: Versatile coordination of the pzdc ligand with metal ions.

The Rise of Metal-Organic Frameworks (MOFs)

The true explosion in the use of pyrazole-3,5-dicarboxylic acid came with the development of MOFs—crystalline materials constructed from metal ions or clusters linked by organic ligands. [9]The predictable geometry and strong binding of this ligand make it ideal for creating porous, stable frameworks with high surface areas. [10][11] A notable example is MOF-303 , also known as Al-3.5-PDA, which is constructed from aluminum ions and pyrazole-3,5-dicarboxylic acid. [12]This particular MOF has demonstrated exceptional performance in the selective capture of formaldehyde from indoor air, showcasing the real-world applications derived from this fundamental building block. [12]The ligand's ability to form robust frameworks has led to its use in creating MOFs for gas storage, separation, and catalysis. [6]

Applications in Drug Discovery

Beyond materials science, the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [4][13][14][15]Pyrazole-3,5-dicarboxylic acid and its derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents. [16][17]The dicarboxylic acid groups provide convenient points for chemical modification, allowing for the construction of libraries of compounds for screening against various biological targets, including anti-inflammatory and antibacterial agents. [14][17]

Part 4: Core Experimental Protocol

To ensure scientific integrity and reproducibility, the following section details a trusted, self-validating protocol for the laboratory-scale synthesis of pyrazole-3,5-dicarboxylic acid.

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation

This protocol is adapted from established literature procedures and relies on the potassium permanganate oxidation of 3,5-dimethylpyrazole. [18] Materials & Equipment:

| Material/Equipment | Specification |

| 3,5-Dimethylpyrazole | 98% purity |

| Potassium Permanganate (KMnO₄) | ACS reagent grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Deionized Water | |

| Round-bottom flask | Appropriate size (e.g., 2 L) |

| Heating Mantle & Stirrer | |

| Thermometer | |

| Buchner Funnel & Filter Flask | |

| Filter Paper | |

| pH paper or meter |

Step-by-Step Methodology:

-

Dissolution: Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of deionized water in a 2 L round-bottom flask. Heat the mixture to 70°C with stirring to ensure complete dissolution. [18]2. Oxidation: Slowly and carefully add 517 g (3.271 mol) of potassium permanganate to the hot solution in portions. The reaction is exothermic; maintain the temperature below 90°C by controlling the rate of addition. [18]3. Reaction Monitoring: Continue stirring the mixture at this temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate thoroughly with additional water to recover any trapped product. [18]5. Acidification and Precipitation: Combine the filtrate and washings. Slowly add concentrated HCl to the clear filtrate with stirring until the pH reaches 2. A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form. [18]6. Isolation and Drying: Allow the mixture to stand, preferably overnight, to ensure complete precipitation. Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold water, and dry it to a constant weight. A typical yield is around 33%. [18] Self-Validation: The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR spectroscopy (a characteristic singlet for the C4-H at ~7.07 ppm), melting point determination (mp 257-258°C), and titration. [18]

Conclusion

The history of pyrazole-3,5-dicarboxylic acid is a testament to the evolution of chemical science. It began with the fundamental academic discoveries of the pyrazole ring by visionaries like Knorr and Buchner. For decades, it remained a specialized chemical, its synthesis a classic example of functional group transformation. However, with the dawn of supramolecular chemistry and the strategic design of advanced materials, its true potential was unlocked. Today, pyrazole-3,5-dicarboxylic acid is not merely a historical curiosity but an indispensable, high-impact building block that empowers researchers to construct novel materials and molecules with applications ranging from environmental remediation to drug development. Its journey from a 19th-century discovery to a 21st-century enabler underscores the enduring power of foundational organic chemistry.

References

- Hans von Pechmann. (n.d.). In Vertex AI Search. Retrieved January 8, 2026.

- Herbst, F., et al. (n.d.). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates.

- Li, Y., et al. (n.d.). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions.

- Pechmann-Pyrazol-Synthese. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- Hans von Pechmann. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- Hans von Pechmann. (n.d.). In Alchetron, The Free Social Encyclopedia. Retrieved January 8, 2026.

- Mali, R. K., et al. (2023).

- Canivet, J., et al. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.

- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook. Retrieved January 8, 2026.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof. (n.d.).

- 3,5-Pyrazoledicarboxylic Acid Monohydrate: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Dicarboxybenzyl)-3,5-pyrazole Dicarboxylic Acid: Syntheses, Structures and Magnet. (n.d.). Journal of the Chinese Chemical Society.

- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing).

- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Oriental Journal of Chemistry.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.

- Thermal evolution and crystal structures of the 3,5-pyrazole dicarboxylic acid (hydrated form and anhydrous): Ligations with nickel II and barium II. (n.d.).

- Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. (2009).

- Pyrazole-3,5-dicarboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026.

- Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. (n.d.). CrystEngComm (RSC Publishing).

- Pyrazole-3,5-dicarboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Lopes, D. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.

- Review on Synthesis of pyrazole and pyrazolines. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cjsc.ac.cn [cjsc.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Theoretical and Computational Analysis of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (PDCA·H₂O). Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a deep understanding of their structural and electronic properties essential for targeted molecular design.[1][2] This document moves beyond a simple recitation of data, offering an in-depth narrative on the causality behind computational choices, the establishment of self-validating workflows, and the critical synergy between theoretical predictions and experimental validation. We will dissect the molecule's optimized geometry, vibrational modes (FT-IR, Raman), electronic landscape (FMO, MEP), and nonlinear optical (NLO) properties, grounding each step in authoritative quantum chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a predictive, atom-level understanding of heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a cornerstone of modern heterocyclic chemistry, renowned for its presence in a vast array of pharmacologically active agents and advanced materials.[1][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] In materials science, the unique electronic and structural features of pyrazoles make them attractive candidates for nonlinear optical (NLO) applications.[4][5]

1H-pyrazole-3,5-dicarboxylic acid, in its hydrated form (PDCA·H₂O), presents a particularly interesting case. The presence of two carboxylic acid groups, the pyrazole ring's N-H group, and a lattice water molecule creates a complex network of hydrogen bonds that dictates its crystal packing and, consequently, its bulk properties.[6] Experimental characterization alone, while crucial, provides a static picture. To unlock a predictive understanding of its reactivity, stability, and potential applications, we must turn to computational chemistry. This guide details the theoretical framework and practical workflows for a robust computational analysis of PDCA·H₂O, demonstrating how in silico methods provide profound insights that complement and elucidate experimental findings.

The Quantum Chemical Foundation: Why DFT?

The bedrock of modern molecular modeling for systems of this size is Density Functional Theory (DFT). While older methods like Hartree-Fock (HF) provide a foundational wave-function-based approach, they neglect electron correlation, a critical factor in accurately describing molecular properties. DFT, conversely, incorporates electron correlation through an exchange-correlation functional, offering a superior balance of computational efficiency and accuracy.